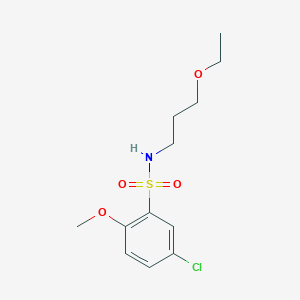![molecular formula C17H15FN2O3S B239355 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)
1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole, also known as FMS, is a chemical compound that is widely used in scientific research. It belongs to the class of imidazole derivatives and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole involves the binding of the compound to the active site of the enzyme or protein, thereby inhibiting its activity. 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole has been found to bind to the zinc ion in the active site of carbonic anhydrase, thereby preventing the binding of the substrate to the enzyme. Similarly, 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole has been found to bind to the ATP-binding site of protein kinases, thereby preventing the phosphorylation of the substrate.
Biochemical and Physiological Effects:
1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro by inhibiting the activity of protein kinases. 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole has also been found to have anti-inflammatory effects by inhibiting the activity of carbonic anhydrase, which is involved in the production of pro-inflammatory molecules. In addition, 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole has been found to have neuroprotective effects by inhibiting the activity of protein kinases, which are involved in the regulation of neuronal survival and death.
実験室実験の利点と制限
One of the main advantages of 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole is its specificity towards certain enzymes and proteins, which makes it an effective tool for studying their role in various cellular processes. Another advantage is its relatively low toxicity, which makes it suitable for use in in vitro and in vivo experiments. However, one of the limitations of 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.
将来の方向性
There are several future directions for research on 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole. One direction is to study the role of 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole in the regulation of other enzymes and proteins. Another direction is to develop more potent and specific inhibitors of enzymes and proteins using 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole as a template. In addition, further research is needed to study the pharmacokinetics and pharmacodynamics of 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole in vivo, which will help to determine its potential as a therapeutic agent.
合成法
The synthesis of 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole involves the reaction of 4-fluoro-3-methoxybenzenesulfonyl chloride with 4-methyl-2-phenyl-1H-imidazole in the presence of a base such as triethylamine. The reaction is carried out in a solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by column chromatography to obtain pure 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole.
科学的研究の応用
1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole has been widely used in scientific research as a tool to study the role of various enzymes and proteins. It has been found to be an effective inhibitor of several enzymes such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole has also been used to study the role of protein kinases, which are involved in the regulation of various cellular processes such as cell growth and division.
特性
製品名 |
1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole |
|---|---|
分子式 |
C17H15FN2O3S |
分子量 |
346.4 g/mol |
IUPAC名 |
1-(4-fluoro-3-methoxyphenyl)sulfonyl-4-methyl-2-phenylimidazole |
InChI |
InChI=1S/C17H15FN2O3S/c1-12-11-20(17(19-12)13-6-4-3-5-7-13)24(21,22)14-8-9-15(18)16(10-14)23-2/h3-11H,1-2H3 |
InChIキー |
GKMQZLZYHKYINL-UHFFFAOYSA-N |
SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)OC |
正規SMILES |
CC1=CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2,5-diethoxyphenyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B239276.png)









![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)
![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)